Product packaging for cis-3-(1-Aminoethyl)cyclobutanol(Cat. No.:)

cis-3-(1-Aminoethyl)cyclobutanol

Cat. No.: B11925216
M. Wt: 115.17 g/mol
InChI Key: KIWGUWLRIOXKNH-UHFFFAOYSA-N
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Description

Significance of Constrained Cyclobutane (B1203170) Scaffolds in Organic Synthesis

Cyclobutane derivatives are more than just chemical curiosities; they are pivotal intermediates in the synthesis of a wide array of organic compounds. mdpi.com The energy stored in their strained ring system can be strategically released through controlled ring-opening, ring-enlargement, or ring-contraction reactions, providing regio- and stereoselective pathways to acyclic and other carbocyclic systems. mdpi.com This makes them powerful building blocks in total synthesis.

The rigid framework of the cyclobutane core is frequently found in natural products, including alkaloids and plant secondary metabolites. mdpi.com Furthermore, the sp³-enriched structure of substituted cyclobutanes has garnered significant interest from the synthetic community for its potential in creating novel chemical entities for biomedical applications. acs.orgnih.gov The synthesis of these structures, especially with control over stereochemistry, is a key area of research. Methods such as [2+2] cycloadditions, radical cyclizations, and ring contractions are commonly employed to construct these valuable scaffolds. acs.orgchemistryviews.org The ability to precisely modify the cyclobutane skeleton through techniques like C-H functionalization allows for the creation of diverse and complex molecular architectures. nih.govnih.gov

Overview of cis-3-(1-Aminoethyl)cyclobutanol within the Broader Context of Functionalized Cyclobutanol (B46151) Chemistry

Functionalized cyclobutanols are a specific class of cyclobutane derivatives that feature a hydroxyl group, adding another layer of synthetic versatility. The alcohol moiety can be a handle for further transformations or can participate directly in reactions. The synthesis of enantioenriched cyclobutanols is of great value, with methods often focusing on the stereoselective reduction of cyclobutanones or the functionalization of prochiral cyclobutane precursors. nih.gov

Within this context, This compound represents a bifunctional molecule containing both a hydroxyl group and an aminoethyl group arranged in a specific cis orientation on the cyclobutane ring. This specific stereochemical arrangement is significant, as the relative orientation of substituents on a cyclobutane ring profoundly influences the molecule's shape and biological properties. The synthesis of such 1,3-disubstituted cyclobutanes requires precise control over stereochemistry. Catalyst-controlled C–H functionalization has emerged as a powerful strategy to selectively create cis-1,3-disubstituted cyclobutanes, offering access to novel chemical space. nih.gov The presence of both an alcohol and an amine group makes this compound a potentially useful building block for creating more complex molecules, such as ligands or candidates for pharmaceutical research. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are critical for its application in research and synthesis. Below is a summary of the known properties for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1426523-55-8
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
Purity 97%
MDL Number MFCD27952509

Table generated from data provided by AChemBlock. achemblock.com

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, a substantial body of work exists on the synthesis and functionalization of related functionalized cyclobutanes and cyclobutanols. This research provides a framework for understanding the chemical context and synthetic strategies applicable to this compound.

The synthesis of chiral cyclobutane derivatives is a significant challenge, often addressed through methods like [2+2] cycloaddition reactions. nih.govchemistryviews.org For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes has been developed as a method to access chiral cyclobutanes. chemistryviews.org Another key strategy involves the stereoselective synthesis from other ring systems, such as the contraction of readily accessible pyrrolidines to yield multisubstituted cyclobutanes with excellent control over the stereocenters. acs.org

The functionalization of the cyclobutane ring itself is another critical area of research. Dirhodium-catalyzed C-H functionalization reactions have been shown to be a robust method for differentiating C-H bonds, allowing for catalyst-controlled site-selectivity. nih.gov This is particularly relevant for creating 1,3-disubstituted patterns, such as that found in this compound. nih.gov Furthermore, cyclobutanols can serve as precursors for γ-substituted ketones through radical-mediated ring-opening functionalization, demonstrating their utility as versatile synthetic intermediates. thieme-connect.com The synthesis of 1,3-amino alcohols in cyclic systems, such as aminocyclohexanols, has been achieved through the reduction of β-enaminoketones, a strategy that could potentially be adapted for cyclobutane systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B11925216 cis-3-(1-Aminoethyl)cyclobutanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-aminoethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4(7)5-2-6(8)3-5/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWGUWLRIOXKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cis 3 1 Aminoethyl Cyclobutanol and Stereoisomers

Stereoselective and Enantioselective Synthetic Approaches to Cyclobutanol (B46151) Derivatives

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For cyclobutanol derivatives, achieving the desired relative and absolute stereochemistry requires carefully designed synthetic routes that can manage the formation of multiple stereocenters on the four-membered ring.

Strategies for Controlling cis-Diastereoselectivity in Cyclobutane (B1203170) Ring Formation

Achieving a cis-relationship between substituents at the 1- and 3-positions of a cyclobutane ring is a common synthetic objective. Several strategies have been developed to this end, often relying on the steric influence of existing substituents or reagents to direct the stereochemical outcome of a reaction.

One effective method involves the diastereoselective reduction of a 3-substituted cyclobutanone (B123998) . The reduction of the ketone directs the approach of the hydride reagent from the less hindered face of the ring, opposite to the existing substituent, resulting in a trans-cyclobutanol. To achieve the cis-isomer, alternative strategies are necessary. A notable approach is the reduction of a cyclobutylidene derivative. For instance, the Knoevenagel condensation of a 3-substituted cyclobutanone with Meldrum's acid can form a cyclobutylidene Meldrum's acid, which upon reduction, can selectively yield the cis-diastereomer. acs.orgacs.org A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed utilizing the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) (NaBH₄). acs.org

Another powerful strategy is the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reagents. Driven by the release of significant ring strain, BCBs undergo efficient cycloaddition reactions. The reaction of BCBs with triazolinediones or nitrosoarenes, followed by cleavage of the resulting N-N or N-O bonds, provides cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org These methods offer a pathway to highly functionalized cyclobutanes with controlled diastereoselectivity. rsc.orgresearchgate.net While many difunctionalizing ring-opening reactions of BCBs suffer from low diastereoselectivity, specific methods have been developed to favor syn-selectivity, leading to cis-products. rsc.org

StrategyDescriptionKey Feature
Reduction of Cyclobutylidene Derivatives Knoevenagel condensation of a cyclobutanone followed by diastereoselective reduction of the resulting exocyclic double bond.Can be optimized to favor the formation of the cis-1,3-disubstituted product. acs.org
Cycloaddition of Bicyclo[1.1.0]butanes Strain-releasing cycloaddition with reagents like triazolinediones, followed by bond cleavage.Provides access to multi-substituted cyclobutanes, often with inherent cis-1,3-diastereoselectivity. rsc.org

Application of Chiral Auxiliaries and Chiral Glycine (B1666218) Equivalents in Aminocyclobutanol Synthesis

To control the absolute stereochemistry of the target molecule, particularly at the chiral center of the 1-aminoethyl group, the use of chiral auxiliaries or chiral synthons is essential. Chiral glycine equivalents have emerged as a powerful tool for the asymmetric synthesis of α-amino acids and their derivatives. nih.govnih.gov

A well-established method involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine. nih.govrsc.org These complexes function as nucleophilic glycine equivalents. The chiral ligand on the nickel complex, often derived from an amino acid like proline, effectively shields one face of the glycine enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective alkylation.

For the synthesis of the (1-aminoethyl) moiety, this methodology could be adapted by alkylating the chiral Ni(II)-glycine complex with a methylating agent (e.g., methyl iodide). After the stereoselective alkylation, the resulting complex is disassembled under acidic conditions to release the α-amino acid derivative with high enantiomeric purity. nih.govacs.org This enantiomerically enriched amino group can then be incorporated into the cyclobutane scaffold.

Reagent TypeMethodologyApplication
Chiral Ni(II) Glycine Complexes Diastereoselective alkylation of a chiral Schiff base complex of glycine.Asymmetric synthesis of the α-amino acid precursor to the 1-aminoethyl side chain. nih.govrsc.org

Regioselective and Stereospecific Introduction of Aminoethyl and Hydroxyl Functionalities

The final functionalities, the hydroxyl and aminoethyl groups, must be introduced with precise regiochemical and stereochemical control. Starting from a 3-substituted cyclobutanone, the hydroxyl group can be installed via stereoselective reduction. As mentioned, reducing agents can be selected to favor either the cis or trans alcohol, although achieving the cis isomer often requires more specialized methods or functional group manipulations.

A plausible route to cis-3-(1-Aminoethyl)cyclobutanol could begin with a precursor like 3-oxocyclobutanecarboxylic acid. google.comgoogle.com The ketone at the 3-position serves as a handle for introducing the hydroxyl group, while the carboxylic acid at the 1-position can be elaborated into the 1-aminoethyl group.

The transformation of the carboxylic acid could proceed through a multi-step sequence:

Conversion of the carboxylic acid to a ketone (e.g., via reaction with an organometallic reagent like methyllithium, potentially as a Weinreb amide).

Asymmetric reductive amination of the resulting ketone or stereoselective addition of an amine equivalent to introduce the amino group with the desired stereochemistry.

Alternatively, the stereocenter on the aminoethyl group can be set before its attachment to the ring, using methods like the chiral glycine equivalents discussed previously. The resulting enantiopure amino acid can then be coupled to the cyclobutane ring. The stereochemistry of the hydroxyl group is then set relative to the pre-existing side chain by a diastereoselective reduction of the cyclobutanone.

Diverse Synthetic Routes and Reaction Conditions for this compound

Several synthetic pathways can be envisioned for the construction of the target molecule, starting from different commercially available or readily accessible precursors. The choice of route often depends on factors like scalability, cost, and the desired stereochemical purity.

Cyclization Reactions Utilizing Appropriate Precursors, including Cyclobutanone Derivatives

Syntheses starting with a pre-formed cyclobutane ring are common. 3-Oxocyclobutanecarboxylic acid is a valuable starting material. google.com A reported synthesis for a related compound, trans-3-aminocyclobutanol, starts from this precursor. google.com A Curtius rearrangement is used to convert the carboxylic acid to an amine, followed by reduction of the ketone. To obtain the cis isomer of the final product, this route can be adapted.

A hypothetical route is outlined below:

Protection and Activation: The ketone in 3-oxocyclobutanecarboxylic acid is protected (e.g., as a ketal). The carboxylic acid is then converted to an acyl azide (B81097).

Curtius Rearrangement: The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate, which is then hydrolyzed to the amine.

Elaboration of the Amino Group: The primary amine is converted to the 1-aminoethyl group. This is a non-trivial transformation and may require a multi-step sequence, potentially involving protection, alkylation, and deprotection, or a completely different strategy where the aminoethyl group is built from the carboxylic acid precursor more directly.

Ketone Reduction: The protecting group on the ketone is removed, and the subsequent reduction is performed stereoselectively to yield the cis-cyclobutanol.

A more direct approach involves starting with a cyclobutanone already bearing a precursor to the aminoethyl side chain. For example, a Friedel-Crafts acylation of a suitable substrate could install an acetyl group on a cyclobutene, which is then functionalized. However, controlling the regiochemistry and stereochemistry of such a route can be complex.

Transformations from Cyclobutanedicarboxylic Acid Analogues

cis-Cyclobutane-1,3-dicarboxylic acid is another attractive starting material. nih.gov Its cis stereochemistry is pre-defined, simplifying the synthetic design. The challenge lies in the selective differentiation and transformation of the two identical carboxylic acid groups.

A potential synthetic sequence is as follows:

Monoprotection/Activation: One of the two carboxylic acid groups is selectively protected or activated. This can sometimes be achieved by forming a cyclic anhydride, which can be opened regioselectively by a nucleophile.

Conversion to Hydroxyl Group: The unprotected carboxylic acid is reduced to a hydroxymethyl group (e.g., using borane (B79455) or LiAlH₄), which is then converted to the required cyclobutanol. This might involve oxidation to the aldehyde or ketone followed by addition of a methyl group and reduction, or other functional group interconversions.

Conversion to Aminoethyl Group: The second, protected carboxylic acid is deprotected and converted into the 1-aminoethyl group. This could be achieved by converting the acid to a methyl ketone (e.g., via a Weinreb amide), followed by a stereoselective reductive amination or the use of a chiral amine.

This approach leverages the inherent symmetry and stereochemistry of the starting material to construct the target molecule. scispace.comontosight.ai

Base-Induced Intramolecular Nucleophilic Substitution as a Key Synthetic Step

Base-induced intramolecular nucleophilic substitution represents a fundamental strategy for the construction of the cyclobutane ring. This approach typically involves a substrate containing a suitable leaving group and a nucleophilic moiety positioned to facilitate a 4-exo-tet cyclization. The stereochemical outcome of the reaction is highly dependent on the stereochemistry of the starting material and the reaction conditions employed.

For the synthesis of precursors to this compound, a key step can involve the intramolecular cyclization of a γ-halo- or γ-sulfonyloxy-nitrile or -imine derivative. The use of a strong, non-nucleophilic base is often required to deprotonate the carbon alpha to the electron-withdrawing group, generating a carbanion that subsequently displaces the leaving group. The cis-stereochemistry of the final product is often favored thermodynamically or can be directed by the appropriate choice of starting material stereoisomers.

Reactant TypeBaseLeaving GroupKey Feature
γ-halonitrileSodium Hydride (NaH)Halogen (Cl, Br, I)Formation of a cyclobutanecarbonitrile (B1293925) intermediate.
γ-sulfonyloxynitrilePotassium tert-butoxide (t-BuOK)Mesylate (OMs), Tosylate (OTs)Good leaving groups facilitate high reaction rates.
γ-haloimineLithium diisopropylamide (LDA)Halogen (Cl, Br, I)In situ formation of an imine anion for cyclization.

Reductive Rearrangement of Aminocyclopropanes to Cyclobutanes

The reductive rearrangement of aminocyclopropanes offers an alternative and powerful method for the synthesis of cyclobutane derivatives. This transformation typically involves the ring expansion of a cyclopropylmethylamine derivative. A common strategy involves the treatment of a 1-(aminomethyl)cyclopropanol (B1280185) with a reagent that can induce a semipinacol-type rearrangement.

Another approach involves the transition metal-catalyzed ring expansion of diazo compounds derived from cyclopropylmethylamines. For instance, a rhodium(II)-catalyzed decomposition of a diazo compound can generate a cyclopropyl (B3062369) metal carbene intermediate, which then undergoes a stereospecific ring expansion to yield a cyclobutenoate. nih.gov This intermediate can be further functionalized to introduce the desired substituents.

Starting MaterialCatalyst/ReagentIntermediateProduct Type
1-(Aminomethyl)cyclopropanolAcid catalystCyclopropylmethyl cationCyclobutanone
Diazo compound from cyclopropylmethylamineRhodium(II) acetateCyclopropyl metal carbeneCyclobutenoate

Catalytic Approaches in the Synthesis of Functionalized Cyclobutanols

Catalytic methods have become indispensable in modern organic synthesis, and the construction of functionalized cyclobutanols is no exception. These approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclobutane Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-heteroatom bond formation. In the context of cyclobutane synthesis, these reactions are particularly useful for introducing substituents onto a pre-formed cyclobutane ring. For instance, the Suzuki-Miyaura coupling of cyclobutyltrifluoroborates with aryl chlorides can proceed in good yields. organic-chemistry.org

More advanced applications involve the direct C-H functionalization of cyclobutanes, guided by a directing group, to introduce aryl or other functionalities. acs.org Furthermore, palladium catalysis is instrumental in the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides, leading to a variety of substituted cyclobutenes and methylenecyclobutanes. organic-chemistry.org These reactions proceed through the formation of palladium carbenes, followed by migratory insertion. organic-chemistry.org The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

A significant advancement is the palladium-catalyzed asymmetric cross-coupling of cyclobutanols with unactivated olefins, which allows for the enantioselective construction of C(sp³)-C(sp³) bonds through a β-carbon elimination mechanism. nih.gov This provides a powerful tool for accessing chiral cyclobutane-containing compounds. nih.gov

Reaction TypeCyclobutane SubstrateCoupling PartnerCatalyst SystemKey Feature
Suzuki-Miyaura CouplingPotassium cyclobutyltrifluoroborateAryl chloridesPd catalystForms aryl-substituted cyclobutanes. organic-chemistry.org
Carbene CouplingCyclobutanone N-sulfonylhydrazoneAryl/Benzyl halidesPd₂(dba)₃ / PPh₃ / Cs₂CO₃Produces cyclobutenes and methylenecyclobutanes. organic-chemistry.org
Asymmetric C-C CouplingCyclobutanol derivativesUnactivated alkenesPd catalyst / Chiral ligandEnantioselective formation of C(sp³)-C(sp³) bonds. nih.gov

Mechanistic Insights into the Synthesis of this compound

The stereoselective synthesis of this compound relies on a detailed understanding of the reaction mechanisms involved. The cis-stereochemistry is often established during the key ring-forming step or through subsequent stereocontrolled functionalization.

In base-induced intramolecular nucleophilic substitutions, the transition state geometry dictates the stereochemical outcome. For a substrate with pre-existing stereocenters, the cyclization will proceed through the lowest energy transition state, which often leads to the thermodynamically more stable cis-disubstituted cyclobutane.

In the context of reductive amination of a cyclobutanone precursor, the stereochemistry is determined by the facial selectivity of the hydride attack on the intermediate iminium ion. youtube.com The approach of the reducing agent is often directed by the steric bulk of the substituents already present on the cyclobutane ring, leading to the preferential formation of one diastereomer. For example, the reduction of an imine formed from a 3-substituted cyclobutanone with a reducing agent like sodium cyanoborohydride can be highly stereoselective. youtube.com The incoming hydride will typically attack from the less hindered face, opposite to the existing substituent, thereby establishing the cis relationship in the product.

Furthermore, mechanistic studies involving transition metal-catalyzed reactions have provided insights into the factors controlling regioselectivity and stereoselectivity. For instance, in the rhodium-catalyzed addition of an arylboronic acid to a cyclobutenoate, the aryl group adds selectively to the face opposite the existing amide substituent. nih.gov However, the subsequent protonation step can be less selective, requiring optimization to favor the desired diastereomer. nih.gov

Stereochemical Aspects and Conformational Analysis of Cis 3 1 Aminoethyl Cyclobutanol

Diastereomeric and Enantiomeric Purity in Cyclobutanol (B46151) Derivatives

The synthesis of cis-3-(1-Aminoethyl)cyclobutanol, possessing two chiral centers, can result in a mixture of stereoisomers. The control and determination of diastereomeric and enantiomeric purity are critical in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological profiles.

The relative stereochemistry of the substituents on the cyclobutane (B1203170) ring defines the diastereomers (cis or trans). In the case of this compound, the aminoethyl and hydroxyl groups are on the same side of the ring. Each of these diastereomers can exist as a pair of enantiomers ((1R,3S) and (1S,3R) for the cis isomer).

Achieving high diastereomeric and enantiomeric purity often involves stereoselective synthesis or resolution of a racemic mixture. Stereoselective syntheses may employ chiral catalysts or auxiliaries to favor the formation of a single stereoisomer. Resolution techniques, on the other hand, separate enantiomers from a racemic mixture. A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or (R)-(-)-mandelic acid. These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. The enantiomeric purity is typically determined using chiral chromatography (HPLC or GC) or by NMR spectroscopy using chiral shift reagents.

Conformational Preferences and Dynamics of the Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. ic.ac.uklibretexts.org The conformational preferences of this compound are dictated by a delicate balance of steric and electronic interactions, including the puckering of the four-membered ring and the potential for intramolecular hydrogen bonding.

A planar cyclobutane would have significant torsional strain due to the eclipsing of adjacent C-H bonds, in addition to angle strain from the 90° bond angles. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org This puckering leads to a non-planar arrangement where one carbon atom is out of the plane of the other three. This puckered conformation is dynamic, and the ring can rapidly interconvert between equivalent puckered forms.

The degree of puckering and the barrier to planarity are influenced by the substituents on the ring. acs.org In this compound, the substituents will influence the equilibrium between different puckered conformations to minimize steric hindrance. Computational studies on substituted cyclobutanes have shown that the substituents' size and nature play a crucial role in determining the preferred ring conformation. nih.gov

The presence of both a hydroxyl (hydrogen bond donor) and an amino group (hydrogen bond acceptor) in this compound allows for the formation of an intramolecular hydrogen bond. This interaction can significantly influence the conformational preference of the molecule in both the gas phase and in non-polar solvents. rsc.org

The formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom would constrain the molecule into a specific conformation, likely affecting the puckering of the cyclobutane ring. In amino alcohols with longer chains, such as 3-aminopropanol, strong intramolecular hydrogen bonding has been observed. rsc.org For this compound, the cis relationship of the substituents places them in a favorable position for such an interaction. The strength of this hydrogen bond would depend on the distance and orientation between the donor and acceptor groups, which is in turn governed by the ring's conformation. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules would likely compete with and disrupt the intramolecular hydrogen bond.

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

The precise three-dimensional structure of this compound can be determined using a combination of spectroscopic and diffraction methods.

NMR spectroscopy is a powerful tool for determining the constitution and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy can provide valuable information.

The chemical shifts of the ring protons and carbons are sensitive to their stereochemical environment. In the ¹H NMR spectrum, the coupling constants (J-values) between adjacent protons can provide information about the dihedral angles and thus the conformation of the cyclobutane ring. The observation of specific through-space interactions in Nuclear Overhauser Effect (NOE) experiments can confirm the cis stereochemistry of the substituents.

Table 1: Representative ¹H NMR Data for a Related Cyclobutanol Derivative

Compound Proton Chemical Shift (ppm)
cis-3-(Boc-aminomethyl)cyclobutanol CH-OH ~4.0
CH₂-N ~3.0
Ring CH ~2.2, ~1.8
C(CH₃)₃ ~1.4

Note: This table is illustrative and based on general knowledge of similar compounds.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov An X-ray crystal structure of this compound would unambiguously confirm the cis relationship of the substituents, the puckered conformation of the cyclobutane ring, and the presence and geometry of any intramolecular hydrogen bonds in the solid state.

While a crystal structure for this compound itself is not publicly available, X-ray diffraction studies on other substituted cyclobutanes have provided valuable insights into the structural parameters of this ring system. acs.org These studies have confirmed the puckered nature of the cyclobutane ring and have allowed for the detailed characterization of the effects of substitution on the ring's geometry. The determination of the crystal structure of this compound or a suitable derivative would be a significant contribution to understanding its stereochemical and conformational properties.

Table 2: Mentioned Compounds

Compound Name
This compound
Tartaric acid
(R)-(-)-Mandelic acid
3-Aminopropanol

Chemical Transformations and Reaction Mechanisms of Cis 3 1 Aminoethyl Cyclobutanol

Reactivity Profiles of the Amino and Hydroxyl Functionalities in Cyclobutanol (B46151) Scaffolds

The chemical behavior of cis-3-(1-Aminoethyl)cyclobutanol is largely dictated by its two primary functional groups: the amino group on the ethyl side chain and the hydroxyl group directly attached to the cyclobutane (B1203170) ring. Their respective reactivities allow for a range of chemical modifications.

The oxidation of this compound can proceed at either the amino or the hydroxyl functionality, depending on the reagents and conditions employed. Direct oxidation of the primary amino group can be complex, often leading to a mixture of products. However, the secondary alcohol of the cyclobutanol moiety is readily susceptible to oxidation. Common oxidizing agents can convert the hydroxyl group into a ketone, yielding cis-3-(1-aminoethyl)cyclobutanone. This transformation is a foundational reaction in the derivatization of cyclobutanol scaffolds. smolecule.com

Table 1: Oxidation Reactions of Cyclobutanol Derivatives
Oxidizing AgentFunctional Group TargetedExpected ProductGeneral Reaction Conditions
Dess-Martin Periodinane (DMP)Secondary Alcohol (-OH)Ketone (C=O)Anhydrous, non-polar solvent (e.g., CH₂Cl₂)
Pyridinium Chlorochromate (PCC)Secondary Alcohol (-OH)Ketone (C=O)Anhydrous dichloromethane (CH₂Cl₂)
Sodium Hypochlorite (NaOCl) with TEMPO catalystSecondary Alcohol (-OH)Ketone (C=O)Biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst

Reduction reactions are crucial for the synthesis of this compound itself, often starting from a ketone precursor. The reduction of cis-3-(1-aminoethyl)cyclobutanone can be achieved with high stereoselectivity using various reducing agents to yield the cis-cyclobutanol product. The choice of reagent is critical to ensure that only the ketone is reduced without affecting other potential functional groups in a more complex molecule. For instance, catalytic enantioselective reduction of cyclobutanones can produce specific stereoisomers of cyclobutanols. nih.gov

Table 2: Reduction of Ketone Precursors to Cyclobutanols
Reducing AgentSelectivityTypical SolventNotes
Sodium Borohydride (B1222165) (NaBH₄)Reduces ketones and aldehydesProtic solvents (e.g., Methanol, Ethanol)A mild and common reagent for ketone reduction. smolecule.com
Lithium Aluminum Hydride (LiAlH₄)Reduces ketones, aldehydes, esters, and amidesAprotic ethers (e.g., THF, Diethyl ether)A powerful, less selective reducing agent.
L-SelectrideStereoselective reduction of ketonesAprotic ethers (e.g., THF)Provides high diastereoselectivity for the cis-product. nih.gov
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)Reduces ketones, alkenes, alkynes, nitro groupsVarious (e.g., Ethanol, Ethyl acetate)Can also reduce other unsaturated groups.

The amino group of the aminoethyl moiety is nucleophilic and can participate in substitution reactions with various electrophiles. smolecule.com However, the -NH₂ group itself is a poor leaving group. For the carbon to which it is attached to act as an electrophilic center in a substitution reaction, the amino group must first be converted into a better leaving group, for example, a diazonium salt. Alternatively, the nitrogen atom can act as a nucleophile to attack electrophilic centers. Deoxyfluorination of cyclobutanols and nucleophilic substitution of cyclobutyl triflates are also established methods for introducing new substituents onto the cyclobutane ring. researchgate.net

Cyclobutane Ring-Opening Reactions and Skeletal Rearrangements of Cyclobutanol Derivatives

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under various conditions to form more stable acyclic structures. nih.gov This reactivity is a key feature of cyclobutane chemistry. These reactions can be initiated thermally, photochemically, or through catalysis by acids, bases, or metals. pharmaguideline.comarxiv.org

For cyclobutanol derivatives, ring-opening can be driven by the release of this strain, often facilitated by the functional groups present. For example, under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangement or ring cleavage. The inherent strain in the four-membered ring significantly lowers the activation energy for C-C bond cleavage compared to acyclic alkanes. arxiv.org

Skeletal rearrangements are also common in cyclobutane chemistry. For instance, the reaction of aminocyclobutane derivatives can lead to ring expansion or contraction, depending on the reaction conditions and the structure of the substrate. These rearrangements often proceed through carbocationic intermediates, where the migration of a carbon-carbon bond can lead to thermodynamically more stable ring systems.

Derivatization Strategies for this compound in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry where the cyclobutane scaffold can serve as a rigid bioisostere for other groups. nih.gov

In multi-step organic synthesis, it is often necessary to "protect" reactive functional groups to prevent them from undergoing undesired reactions. The primary amino group in this compound is nucleophilic and basic, and would interfere with many common synthetic transformations.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. fishersci.co.uknih.gov The protection of the amino group in this compound can be readily achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction converts the primary amine into a carbamate, which is significantly less nucleophilic and non-basic. organic-chemistry.orgmasterorganicchemistry.com

The general reaction for Boc-protection is as follows: R-NH₂ + (Boc)₂O → R-NH-Boc + CO₂ + t-BuOH

This protection strategy is fundamental for incorporating the this compound scaffold into larger, more complex molecular architectures, allowing for selective reactions at the hydroxyl group or other parts of a molecule without interference from the amino group. wuxibiology.com

Table 3: Common N-Protecting Groups for Primary Amines
Protecting GroupAbbreviationReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformate (CbzCl)Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com

Integration into Cyclic Urea Structures and Other Bicyclic Systems

The formation of cyclic ureas from 1,3-aminoalcohols like this compound would typically involve a reaction that incorporates a carbonyl group between the amino and hydroxyl functionalities. This intramolecular cyclization would lead to a bicyclic system where the cyclobutane ring is fused with a heterocyclic urea ring.

One common method for the synthesis of cyclic ureas involves the use of phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI). The reaction would likely proceed in a stepwise manner. First, the more nucleophilic amino group of this compound would react with the carbonyl source to form an intermediate, such as a carbamoyl chloride or an imidazolyl-carbamate. Subsequent intramolecular nucleophilic attack by the hydroxyl group onto this activated carbonyl would then lead to ring closure and the formation of the cyclic urea. The reaction conditions, such as the choice of solvent and base, would be crucial to promote the desired intramolecular cyclization over intermolecular polymerization.

The general reaction scheme can be envisioned as follows:

This compound + Carbonyl Source → Intermediate → Bicyclic Urea Derivative

Table 1: Potential Reagents for Cyclic Urea Formation

Carbonyl SourceIntermediate TypeGeneral Reaction Conditions
Phosgene (COCl₂)Carbamoyl chlorideAprotic solvent, non-nucleophilic base
TriphosgeneCarbamoyl chlorideMilder conditions than phosgene
Carbonyldiimidazole (CDI)Imidazolyl-carbamateAprotic solvent, often no base needed

The stereochemistry of the starting material would be retained in the product, resulting in a specific diastereomer of the bicyclic urea. The formation of other bicyclic systems could be achieved through different cyclization strategies, for instance, by first modifying either the amino or hydroxyl group with a reagent containing a second reactive site, followed by an intramolecular reaction.

Synthesis of Polyfunctionalized Cyclobutane Derivatives

The synthesis of polyfunctionalized cyclobutane derivatives from this compound would involve the selective modification of its existing functional groups—the primary amine and the secondary alcohol—or the functionalization of the cyclobutane ring itself.

Functionalization of the Amino and Hydroxyl Groups:

The primary amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functional groups. Similarly, the hydroxyl group can be esterified, etherified, or oxidized. By employing protecting group strategies, it would be possible to selectively react one functional group while leaving the other intact, allowing for the introduction of a wide variety of substituents.

For example, the amino group could be protected with a Boc group, allowing for selective chemistry to be performed on the hydroxyl group. Subsequent deprotection of the amine would then allow for its further functionalization. This approach would provide access to a diverse range of di-substituted cyclobutane derivatives.

Table 2: Potential Functionalization Reactions

Functional GroupReaction TypeReagent ExampleResulting Functional Group
Amino GroupAcylationAcyl chlorideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Hydroxyl GroupEsterificationCarboxylic acid, DCCEster
EtherificationAlkyl halide, baseEther
OxidationPCC, DMPKetone

Functionalization of the Cyclobutane Ring:

Direct functionalization of the cyclobutane ring of this compound is more challenging due to the relative inertness of C-H bonds. However, modern synthetic methods, such as C-H activation, could potentially be employed. A more classical approach would involve the conversion of the hydroxyl group into a good leaving group, followed by elimination to introduce a double bond into the cyclobutane ring. This cyclobutene intermediate could then undergo various addition reactions to install new functional groups.

The synthesis of polyfunctionalized cyclobutane derivatives is a key area in medicinal chemistry, as the rigid cyclobutane scaffold can be used to control the spatial arrangement of pharmacophoric groups.

Computational Chemistry and Theoretical Studies on Cis 3 1 Aminoethyl Cyclobutanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of organic molecules. For cis-3-(1-Aminoethyl)cyclobutanol, DFT calculations can provide a detailed picture of electron distribution, molecular orbital energies, and the energetic landscape of different conformations.

Key parameters that can be determined through DFT calculations include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms. The puckered nature of the cyclobutane (B1203170) ring is a key feature that DFT can accurately model. nih.gov The bond angles and lengths within the cyclobutane ring of this compound deviate from ideal tetrahedral or planar geometries, leading to inherent ring strain. nih.govlibretexts.org DFT calculations can quantify this strain energy.

Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.

Vibrational Frequencies: Prediction of the infrared spectrum, which can be used to characterize the molecule and confirm its structure.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are essential for understanding the thermodynamics of reactions involving this compound.

Table 1: Representative Data from DFT Calculations on a Substituted Cyclobutane Analog

PropertyCalculated ValueSignificance
Ring Puckering Angle15-30°Indicates a non-planar conformation to alleviate torsional strain. researchgate.net
C-C Bond Length~1.56 ÅLonger than in acyclic alkanes due to ring strain. nih.gov
Strain Energy~26 kcal/molQuantifies the inherent instability of the four-membered ring. nih.gov

Note: The values in this table are representative for substituted cyclobutanes and may vary for the specific compound this compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov For a substituted cyclobutane like this compound, multiple puckered conformations are possible, and the energetic differences between them can be subtle. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of this molecule.

MD simulations can track the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility. This allows for the identification of the most populated and energetically favorable conformations. The cis relationship between the aminoethyl and hydroxyl groups imposes significant steric constraints, influencing the preferred puckering of the cyclobutane ring. The observation of temperature variations in coupling constants in some cyclobutanes supports the existence of conformational equilibria. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses of Related Cyclobutane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. While specific QSAR/QSPR studies on this compound are not widely published, analyses of related cyclobutane-containing molecules can provide valuable insights.

For instance, a QSAR study on cyclobutenedione derivatives as CCR1 antagonists demonstrated the utility of this approach. nih.govnih.gov In such studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of molecules and then correlated with their measured biological activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds containing a cyclobutane scaffold. The non-linear relationships often found in these studies highlight the complexity of structure-activity landscapes. nih.gov

Computational Docking Studies for Elucidating Stereochemical Effects on Molecular Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be employed to understand how its specific stereochemistry influences its binding to a biological target, such as an enzyme or receptor.

The cis configuration of the substituents on the cyclobutane ring creates a distinct three-dimensional shape. Docking simulations can reveal how this specific arrangement of the aminoethyl and hydroxyl groups fits into a binding pocket. Key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, can be identified and visualized. The stereochemistry of cycloalkanes plays a crucial role in their molecular recognition and behavior. libretexts.org By comparing the docking scores and binding modes of cis and trans isomers, for example, researchers can gain a deeper understanding of the stereochemical requirements for biological activity. The rigid nature of the cyclobutane ring can be advantageous in drug design, as it can help to position key pharmacophoric groups in a well-defined orientation for optimal interaction with a target. nih.gov

Applications of Cis 3 1 Aminoethyl Cyclobutanol in Advanced Chemical Research

cis-3-(1-Aminoethyl)cyclobutanol as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and fixed spatial orientation of functional groups make this compound a significant chiral building block in asymmetric synthesis. Chiral 1,3-amino alcohols are recognized for their utility as effective chiral ligands and auxiliaries in a variety of chemical transformations. nih.gov The cyclobutane (B1203170) framework of this compound provides a rigid backbone, which is advantageous for inducing stereoselectivity.

The cis relationship between the hydroxyl and the 1-aminoethyl substituent locks the molecule into a conformation where these groups are on the same face of the ring. This defined stereochemistry is crucial when the molecule is used to direct the formation of new stereocenters in a reactant. For instance, the amino and hydroxyl groups can coordinate to a metal catalyst, forming a chiral environment that influences the stereochemical outcome of a reaction, such as alkylation, reduction, or addition reactions, leading to products with high enantiomeric or diastereomeric purity. The synthesis of 1,3-amino alcohols and their application as chiral building blocks is a well-established area of interest in organic chemistry. nih.gov

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 1426523-55-8
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
Appearance Not specified

| Purity | 97% |

Data sourced from AChemBlock. achemblock.com

Utility in the Synthesis of Conformationally Constrained Amino Acids and Peptide Mimetics

The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a major focus in medicinal chemistry. A key strategy in this field is the introduction of conformational constraints to enhance biological activity, selectivity, and metabolic stability. The rigid cyclobutane scaffold of this compound is ideally suited for creating conformationally constrained amino acids. nih.gov

By incorporating this cyclobutane ring into a peptide backbone, the rotational freedom of the resulting molecule is significantly reduced compared to its natural, more flexible counterpart. This rigidity can enforce a specific three-dimensional structure that is optimal for binding to a biological target, such as a receptor or enzyme. Nature itself uses conformational constraint, for example, through the amino acid proline, to control protein structure and function. nih.gov Synthetic cyclobutane derivatives serve as building blocks for cyclic peptides and other complex organic molecules, where the constrained ring structure is a critical design element.

Precursor Role in the Development of Cyclobutane Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose sugar ring is replaced by a carbocyclic system, such as a cyclobutane ring. These modified nucleosides are of significant interest as potential antiviral and anticancer agents because they are often resistant to enzymatic degradation.

Table 2: Research Applications of Cyclobutane Scaffolds

Application Area Description Key Feature of Cyclobutane Ring
Peptide Mimetics Serves as a rigid building block to create peptides with restricted conformations. Provides structural rigidity to mimic or control peptide turns.
Carbocyclic Nucleosides Replaces the sugar moiety in nucleoside analogues, offering metabolic stability. Acts as a stable, non-hydrolyzable sugar mimic.

| Enzyme Inhibitors | Functions as a scaffold to orient functional groups for optimal binding to an enzyme's active site. | The fixed cis-1,3 substitution pattern allows for precise spatial positioning of substituents. |

Integration into Complex Ligand Architectures and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a Lewis basic amino group and a coordinating hydroxyl group, makes it a versatile ligand for the construction of metal-organic complexes and supramolecular assemblies. researchgate.net Ligands dictate the geometry and properties of the resulting coordination complex. The cis stereochemistry of this particular cyclobutane derivative ensures that the coordinating groups are positioned on the same side of the ring, predisposing them to chelate to a single metal center or to bridge multiple metal centers in a specific geometry.

This controlled coordination can be exploited to build larger, well-defined structures, known as supramolecular assemblies. researchgate.net These organized architectures are of interest for applications in catalysis, materials science, and molecular recognition. The rigidity of the cyclobutane unit provides structural integrity to the resulting assembly, while the chiral nature of the ligand can be used to induce chirality in the final supramolecular structure.

Role in Studies of Enzyme Inhibitors and Related Chemical Biology

The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. mdpi.com The rigid cyclobutane scaffold is a privileged structure in this area, as it allows for the precise positioning of functional groups to interact with an enzyme's active site. The development of kinase inhibitors, for instance, has utilized cis-1,3-disubstituted cyclobutane cores. nih.govresearchgate.net

In this context, this compound can serve as a foundational fragment. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the aminoethyl group provides a basic handle for interaction with acidic residues in the active site or a point for further chemical elaboration to enhance binding affinity. The constrained cis geometry ensures that these two functional groups are presented to the enzyme in a predictable orientation, which can be optimized to maximize inhibitory activity. The use of such rigid linkers has proven to be a successful strategy in medicinal chemistry. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Adenine
6-chloropurine

Future Research Directions and Unexplored Avenues for Cis 3 1 Aminoethyl Cyclobutanol Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of specifically substituted cyclobutanes, particularly with a defined cis-stereochemistry, can be challenging. Current routes to compounds like cis-3-(1-Aminoethyl)cyclobutanol may not be optimal in terms of yield, selectivity, or scalability. Future research should focus on developing more efficient and stereoselective synthetic methods.

One promising avenue is the exploration of photochemical reactions, such as the Norrish-Yang photocyclization . This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a cyclobutanol (B46151). nih.govnih.govacs.org By designing suitable acyclic precursors containing an amino acid-derived chiral auxiliary, it is possible to achieve high diastereoselectivity in the formation of aminocyclobutanols. nih.gov Further investigation into the substrate scope and reaction conditions could lead to a direct and highly efficient synthesis of this compound and its analogs.

Another area of interest is the use of transition metal-catalyzed [2+2] cycloadditions . These reactions have become powerful tools for the enantioselective synthesis of cyclobutanes and cyclobutenes. nih.gov The development of new catalytic systems tailored for the specific functionalities present in the precursors to this compound could provide a more direct and versatile synthetic route.

Furthermore, strategies involving the functionalization of pre-formed cyclobutane (B1203170) or bicyclo[1.1.0]butane cores are gaining traction. rsc.org These approaches allow for the late-stage introduction of the aminoethyl and hydroxyl groups, potentially offering greater flexibility and access to a wider range of derivatives.

Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Precursors
Norrish-Yang Photocyclization High diastereoselectivity, use of readily available starting materials. nih.govOptimization of chiral auxiliaries and reaction conditions for the specific target molecule.α-amino p-methylbutyrophenone derivatives. nih.gov
Catalytic [2+2] Cycloadditions Potential for high enantioselectivity and access to diverse structures. nih.govDevelopment of catalysts compatible with amino and hydroxyl functionalities.Alkenes and ketenes with appropriate protecting groups.
Bicyclobutane Ring Opening Access to strained ring systems as precursors for diverse functionalization. researchgate.netControlled and stereoselective opening of the bicyclobutane ring with appropriate nucleophiles.Substituted bicyclo[1.1.0]butanes.

Advanced Spectroscopic Characterization Beyond Current Techniques

Standard spectroscopic techniques like 1H and 13C NMR, and IR spectroscopy provide fundamental structural information. However, a deeper understanding of the conformational dynamics, intermolecular interactions, and mechanical properties of this compound and its derivatives requires the application of more advanced spectroscopic methods.

Two-dimensional NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed insights into the spatial proximity of atoms, helping to unequivocally confirm the cis stereochemistry and determine the preferred conformation of the cyclobutane ring. acs.org This is crucial for understanding how the molecule interacts with other molecules or biological targets.

Single-Molecule Force Spectroscopy (SMFS) is a cutting-edge technique that could be employed to study the mechanical properties of polymers or materials incorporating the this compound unit. nih.gov By functionalizing the amino and hydroxyl groups to integrate the molecule into a polymer chain, SMFS could be used to measure the force required to break the cyclobutane ring, providing valuable data for the design of stress-responsive materials. nih.gov

Electron Energy-Loss Spectroscopy (EELS) , especially when coupled with transmission electron microscopy (TEM), could offer high-resolution chemical analysis of materials containing this compound derivatives, providing insights into their local chemical environment and bonding. arxiv.org

Advanced TechniqueInformation GainedPotential Application for this compound
2D NMR (e.g., NOESY) Through-space atomic correlations, conformational analysis. acs.orgUnambiguous confirmation of stereochemistry and preferred ring puckering.
Single-Molecule Force Spectroscopy (SMFS) Mechanical properties of single molecules, bond rupture forces. nih.govCharacterization of mechanochemical properties of polymers incorporating the molecule.
Electron Energy-Loss Spectroscopy (EELS) Local chemical composition and electronic structure. arxiv.orgElemental mapping and bonding analysis in composite materials.

Theoretical Predictions for Undiscovered Reactivities and Transformations

Computational chemistry offers a powerful tool to predict the reactivity and explore potential chemical transformations of this compound that have not yet been experimentally realized.

Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure and predict its reactivity towards various reagents. researchgate.net By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most likely sites for electrophilic and nucleophilic attack. This can guide the design of new reactions and the synthesis of novel derivatives. For instance, computational studies on other strained ring systems have successfully predicted their reactivity in cycloaddition reactions. acs.org

Molecular Dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its derivatives. Understanding the flexibility of the cyclobutane ring and the orientation of the substituents is key to predicting how these molecules will pack in the solid state or interact with a surface, which is crucial for material science applications.

Furthermore, theoretical calculations can be used to explore the mechanisms of potential ring-opening or ring-expansion reactions, providing insights into the feasibility and stereochemical outcome of these transformations. This could unveil novel synthetic pathways to other valuable carbocyclic or heterocyclic structures.

Exploration of Functionally Diverse Derivatives for Material Science Applications

The bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group, makes it an attractive building block for the synthesis of new materials.

The amino and hydroxyl groups can serve as reactive handles for polymerization reactions . For example, they can be used to create novel polyamides or polyurethanes. The rigid cyclobutane core would impart unique conformational constraints on the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties. The introduction of the cyclobutane ring can enhance metabolic stability and offer specific stereochemistry and growth vectors, which are advantageous in material design. nih.gov

These functional groups also allow for the attachment of a wide variety of other chemical moieties, leading to functionally diverse derivatives . For instance, attaching chromophores could lead to new optical materials, while incorporating long alkyl chains could result in novel surfactants or liquid crystals. The cyclobutane unit can act as a rigid scaffold, holding appended functional groups in well-defined spatial orientations. researchgate.net

The development of a library of derivatives based on the this compound scaffold could lead to the discovery of new materials with applications in areas such as stress-responsive polymers and supramolecular chemistry. lifechemicals.com

Derivative TypePotential FunctionalizationHypothetical Material Science Application
Polymers Polyamides, polyurethanes, polyesters.Thermally stable engineering plastics, elastomers with controlled rigidity.
Optical Materials Attachment of fluorescent dyes or photochromic molecules.Fluorescent sensors, optical switches.
Self-Assembling Systems Introduction of long alkyl chains or hydrogen-bonding motifs.Liquid crystals, organogels.
Surface Modifiers Grafting onto surfaces via the amino or hydroxyl group.Creation of biocompatible coatings, surfaces with controlled wettability.

Q & A

Q. What are the key considerations for synthesizing cis-3-(1-Aminoethyl)cyclobutanol with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should employ asymmetric synthesis techniques. Key steps include:

  • Chiral auxiliaries or catalysts : Use chiral ligands (e.g., BINAP derivatives) in transition-metal-catalyzed reactions to control stereochemistry .
  • Protection/deprotection strategies : Protect the amino group during synthesis to avoid racemization, using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups .
  • Chromatographic purification : Utilize chiral stationary phases (e.g., cellulose-based columns) for HPLC separation of enantiomers .

Q. How can the structural conformation of this compound be validated experimentally?

Combine spectroscopic and computational methods:

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm the cis configuration of substituents on the cyclobutane ring .
  • X-ray crystallography : Resolve the crystal structure to verify the spatial arrangement of the aminoethyl and hydroxyl groups .
  • DFT calculations : Compare experimental vibrational spectra (IR/Raman) with density functional theory (DFT)-predicted spectra .

Q. What experimental protocols ensure stability during storage and handling of this compound?

  • Storage conditions : Keep under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation .
  • Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the amino and hydroxyl groups .
  • Stability assays : Monitor purity via LC-MS at regular intervals to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variable effects .
  • Impurity profiling : Use high-resolution mass spectrometry (HR-MS) to identify and quantify trace byproducts that may interfere with biological activity .
  • Dose-response validation : Perform EC50/IC50 comparisons across multiple cell lines or enzymatic assays to confirm specificity .

Q. What methodologies are optimal for studying the compound’s interaction with neurological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics between the compound and receptors (e.g., GABAA_A subunits) .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, followed by mutagenesis studies to validate key residues .
  • In vivo electrophysiology : Record neuronal activity in rodent models after administering the compound to assess functional modulation .

Q. How can computational models improve the design of this compound derivatives for enhanced pharmacokinetics?

  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data to predict absorption and metabolism .
  • MD simulations : Simulate membrane permeation through lipid bilayers to optimize logD values for blood-brain barrier penetration .
  • CYP450 inhibition assays : Screen derivatives against cytochrome P450 isoforms to minimize drug-drug interaction risks .

Q. What analytical techniques are critical for detecting trace degradation products in formulated samples?

  • UPLC-QTOF-MS : Achieve ppm-level sensitivity to identify low-abundance degradants .
  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways .
  • Isotopic labeling : Use 13^{13}C or 15^{15}N-labeled analogs to track degradation mechanisms via isotopic patterns in MS data .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Design of experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading) and identify critical factors .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
  • Statistical control charts : Track yield distributions across batches to detect deviations early .

Q. What strategies validate the environmental safety of this compound in lab waste streams?

  • Ecotoxicity assays : Test acute toxicity in Daphnia magna or algal models to estimate LC50 values .
  • Degradation studies : Simulate photolysis/hydrolysis under EPA guidelines to assess persistence .
  • Waste neutralization protocols : Treat amino-containing waste with oxidizing agents (e.g., hypochlorite) to detoxify before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.